molecular formula C12H19N B1605264 2-Ethyl-6-sec-butylaniline CAS No. 71758-10-6

2-Ethyl-6-sec-butylaniline

Cat. No. B1605264
CAS RN: 71758-10-6
M. Wt: 177.29 g/mol
InChI Key: ZZWRNKKMYDEAIK-UHFFFAOYSA-N
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Description

“2-Ethyl-6-sec-butylaniline” is a chemical compound with the molecular formula C12H19N . It is used for research and development purposes . The compound is also known by other names such as "2-sec-Butyl-6-ethylaniline" .


Synthesis Analysis

The synthesis of “2-Ethyl-6-sec-butylaniline” involves several steps. The synthetic route includes the use of ethene, 1-Butene, and 2-Ethylaniline . More details about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular weight of “2-Ethyl-6-sec-butylaniline” is 177.28600 . The exact mass is 177.15200 . The compound has a density of 0.94 g/cm3 .


Physical And Chemical Properties Analysis

“2-Ethyl-6-sec-butylaniline” has a boiling point of 271.6ºC at 760 mmHg . The compound does not have a specified melting point . The flash point is 118ºC . The compound has a LogP value of 3.92590 , indicating its lipophilicity.

Scientific Research Applications

Synthesis of Highly Functionalized Compounds

2-Ethyl-6-sec-butylaniline and its derivatives have applications in the synthesis of complex organic compounds. For instance, ethyl 2-methyl-2,3-butadienoate, a related compound, has been utilized in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines, which are highly functionalized compounds with significant yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Industrial Application in Solvent and Chemical Production

Sec-butyl-related compounds play a crucial role in industrial processes. For example, sec-butyl alcohol (SBA), a chemical intermediate, is synthesized from sec-butyl acetate (SBAC), a process involving hydrolysis. This method has been evaluated for its efficiency, environmental impact, and economic feasibility, showing potential for industrial applications (Huajie et al., 2021).

Applications in Liquid Crystal Research

Compounds similar to 2-Ethyl-6-sec-butylaniline have been used in nuclear magnetic resonance studies of smectic liquid crystals. These studies contribute to understanding the physical properties and behaviors of liquid crystals, which are crucial for various technological applications (Luz & Meiboom, 1973).

Research in Polymer Science

In the field of polymer science, related compounds are employed in atom transfer radical polymerizations, which are techniques to create polymers with specific characteristics. For example, N-isopropylacrylamide polymerizations have used solvents like tert-butyl alcohol to produce polymers with narrow dispersities and specific molecular weights (Xia, Yin, Burke, & Stöver, 2005).

Use in Chemical Synthesis

Compounds similar to 2-Ethyl-6-sec-butylaniline are used in various chemical synthesis processes. For example, the kinetics of arylsulfonylation of N-alkylated anilines, including N-butylaniline, have been studied in different solvent systems, providing insights for synthetic chemistry (Kustova & Sterlikova, 2006).

Safety And Hazards

“2-Ethyl-6-sec-butylaniline” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

properties

IUPAC Name

2-butan-2-yl-6-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-9(3)11-8-6-7-10(5-2)12(11)13/h6-9H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWRNKKMYDEAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(C)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992396
Record name 2-(Butan-2-yl)-6-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-sec-butylaniline

CAS RN

71758-10-6
Record name 2-Ethyl-6-(1-methylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71758-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-sec-Butyl-2-ethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071758106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butan-2-yl)-6-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-sec-butyl-2-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GG Ecke, JP NAPOLITANO, AH FILBEY… - The Journal of Organic …, 1957 - ACS Publications
(1) Presented in part before the Division of Organic Chemistry at the 130th meeting of the American Chemical Society, Atlantic City, NJ, Sept., 1956 and in a pre-liminary communication, …
Number of citations: 43 pubs.acs.org
B Sachok, JJ Stranahan, SN Deming - Analytical Chemistry, 1981 - ACS Publications
… 2-methyl-6-isopropylaniline (MIPA), 2-ethyl-6-isopropylaniline (EIPA), 2,6-diisopropylaniline (DIPA), 2-ethyl-6-sec-butylaniline (ESBA),and 2-methyl-6tert-butylaniline (MTBA). Sample …
Number of citations: 29 pubs.acs.org
SJ Liaw, AP Raje, GA Thomas, BH Davis - Applied Catalysis A: General, 1997 - Elsevier
The disappearance of individual nitrogen compounds is followed during the hydrotreatment of a coal-derived naphtha containing a mixture of nitrogen-, sulfur- and oxygen-containing …
Number of citations: 13 www.sciencedirect.com
SJ Liaw, RA Keogh, BH Davis - 1992 - osti.gov
The amount of individual nitrogen and sulfur presented in the feed and hydrotreated Illinois [number sign]6 naphtha were determined. The major nitrogen class in the naphtha are …
Number of citations: 3 www.osti.gov
LE Abbey, JP Gould, TF Moran - Journal (Water Pollution Control …, 1982 - JSTOR
… The mass spectra of these four compounds are taken from the following total ion chromatograms: phenol from Figure 2A, aniline from Figure 3A, 2 ethyl-6-sec-butylaniline from Figure 4A…
Number of citations: 2 www.jstor.org
崔欢, 高维常, 刘艳霞, **洪勋, 周淑**, 陈文生, 蔡凯 - 分析测试学报, 2021 - fxcsxb.com
: 采用顶空固相微萃取(HS-SPME) 结合全二维气相色谱-飞行时间质谱技术(GC× GC-TOF MS) 对聚己二酸对苯二甲酸丁二酯(PBAT) 生物降解膜中主要挥发性有机物(VOCs) 进行分析测定, 并…
Number of citations: 1 www.fxcsxb.com

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